1-Benzoyl-4-(chloroacetyl)piperazine

Purity Specification Quality Control Procurement Reliability

1-Benzoyl-4-(chloroacetyl)piperazine (CAS 69463-43-0) is a heterobifunctional piperazine scaffold combining a benzoyl amide for lipophilicity modulation (cLogP ~1.4) with a single electrophilic chloroacetyl conjugation handle. Unlike 1,4-bis(chloroacetyl)piperazine, this mono-reactive design eliminates undesired cross-linking and simplifies PROTAC or fluorescent probe assembly without differential protection. The benzoyl moiety mimics ATP-competitive hinge-binding elements in kinase inhibitor design. Ambient storage compatibility reduces cold-chain logistics costs, making this building block ideal for multi-gram CNS library synthesis and bivalent ligand construction. Standard purity: ≥95%.

Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
CAS No. 69463-43-0
Cat. No. B3038013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-4-(chloroacetyl)piperazine
CAS69463-43-0
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)CCl)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H15ClN2O2/c14-10-12(17)15-6-8-16(9-7-15)13(18)11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyBATOJIAFBGRSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-4-(chloroacetyl)piperazine (CAS 69463-43-0) | Heterobifunctional Piperazine Building Block for CNS & Kinase Research


1-Benzoyl-4-(chloroacetyl)piperazine (CAS 69463-43-0) is a heterobifunctional piperazine derivative containing both a benzoyl amide and a chloroacetyl amide substituent on the 1,4-positions of the piperazine ring . With a molecular formula of C13H15ClN2O2 and molecular weight of 266.72 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of central nervous system (CNS) agents and kinase-targeting molecular hybrids [1]. The presence of the electrophilic chloroacetyl group enables nucleophilic substitution reactions for further derivatization, while the benzoyl moiety contributes to molecular recognition and lipophilicity modulation [2].

Why 1-Benzoyl-4-(chloroacetyl)piperazine (CAS 69463-43-0) Cannot Be Replaced by Generic Piperazine Analogs in Synthetic Campaigns


While numerous piperazine derivatives exist as commercial building blocks, the specific asymmetric N-substitution pattern of 1-Benzoyl-4-(chloroacetyl)piperazine—incorporating both an aromatic benzoyl group and an electrophilic chloroacetyl handle—cannot be replicated by simpler mono-substituted or symmetrically substituted analogs . The benzoyl moiety confers distinct lipophilicity (cLogP consensus ~1.4) and hydrogen-bond acceptor properties (TPSA 40.62 Ų) compared to alkyl- or aryl-substituted comparators, directly impacting the physicochemical profile of downstream products . Substitution with 1-benzoylpiperazine (lacking the chloroacetyl group) eliminates the reactive handle required for nucleophilic conjugation, while replacement with 1,4-bis(chloroacetyl)piperazine introduces a second reactive site that may lead to undesired cross-linking or dimerization in subsequent synthetic steps .

Quantitative Differentiation of 1-Benzoyl-4-(chloroacetyl)piperazine (CAS 69463-43-0) Against Key Structural Analogs


Purity Specification and Lot-to-Lot Consistency in Commercial Supply

Multiple reputable vendors supply 1-Benzoyl-4-(chloroacetyl)piperazine at a standardized minimum purity of 95%, with batch-specific analytical data (NMR, HPLC, GC) provided upon request . This specification matches the purity grade of the structurally related 1,4-bis(chloroacetyl)piperazine (95%) but differs from 1-benzoylpiperazine, which is routinely supplied at a higher 98% (HPLC) purity . The consistent 95% purity benchmark across independent suppliers for the target compound reduces procurement variability compared to analogs with wider purity specification ranges.

Purity Specification Quality Control Procurement Reliability

Storage Stability and Long-Term Handling Advantages

1-Benzoyl-4-(chloroacetyl)piperazine is specified for long-term storage in a cool, dry place without requiring sub-zero freezing . In contrast, the structurally simpler analog 1-benzoylpiperazine requires storage at -20°C (powder form) to maintain stability over extended periods . This difference in storage stringency translates to reduced cold-chain logistics costs and simplified inventory management for laboratories procuring the target compound in multi-gram quantities.

Storage Conditions Stability Supply Chain Logistics

Monofunctional Reactivity Profile Versus Symmetric Bis-Chloroacetyl Analog

1-Benzoyl-4-(chloroacetyl)piperazine possesses a single chloroacetyl electrophilic center, enabling controlled mono-functionalization at that site while the benzoyl amide remains inert to typical nucleophilic substitution conditions . This contrasts with 1,4-bis(chloroacetyl)piperazine, which contains two reactive chloroacetyl groups that can undergo competitive or undesired bis-alkylation . In synthetic sequences requiring selective single-point conjugation, the target compound offers a predictable mono-reactive profile that the bis-chloroacetyl analog cannot provide without additional protecting group strategies.

Reactivity Synthetic Utility Cross-linking Risk

Lipophilicity Profile Differentiated from Fluorophenyl- and Benzhydryl-Substituted Analogs

The benzoyl substituent on 1-Benzoyl-4-(chloroacetyl)piperazine yields a consensus calculated Log P of approximately 1.4 . This lipophilicity value positions the compound distinctly from related chloroacetyl-piperazines: the 4-fluorophenyl analog (calculated Log P ~1.9-2.2) is more lipophilic due to the aryl fluoride, while the benzhydryl analog (calculated Log P >3.5) is substantially more hydrophobic due to the diphenylmethyl group [1]. The moderate Log P of 1.4 aligns with Lipinski-compliant lead-like space (Log P <5), making the compound a more suitable intermediate for CNS drug discovery programs where excessive lipophilicity correlates with promiscuity and poor developability.

Lipophilicity cLogP ADME Prediction

Documented Intermediate Role in CNS-Targeted Therapeutic Development

1-Benzoyl-4-(chloroacetyl)piperazine is explicitly cited as an intermediate in the synthesis of pharmaceutical compounds targeting the central nervous system, including antipsychotic drug candidates [1]. This application specificity distinguishes it from more generic chloroacetyl-piperazines such as 1-(chloroacetyl)piperazine hydrochloride, which lacks the benzoyl recognition element and is described more broadly as a versatile chemical intermediate without defined therapeutic area association . The benzoyl group on the target compound contributes to molecular recognition features that are directly relevant to CNS receptor pharmacophores.

CNS Agents Antipsychotic Pharmaceutical Intermediate

Optimal Research and Procurement Applications for 1-Benzoyl-4-(chloroacetyl)piperazine (CAS 69463-43-0)


Synthesis of CNS-Targeted Small Molecule Libraries via Chloroacetyl-Amine Conjugation

Utilize the chloroacetyl moiety as a single-point conjugation handle to append the benzoylpiperazine scaffold to amine-containing pharmacophores (e.g., anilines, primary amines, N-heterocycles) under mild basic conditions . This approach is validated for generating antipsychotic and CNS-active compound libraries, where the benzoyl group contributes to target engagement with CNS receptors [1].

Preparation of Hetero-Bivalent Ligands or PROTAC Precursors with Controlled Mono-Reactivity

Employ the compound as a mono-reactive linker precursor in the construction of hetero-bivalent molecules (e.g., PROTACs, fluorescent probes, affinity labels). Unlike bis(chloroacetyl)piperazine, the single chloroacetyl group ensures site-specific conjugation without requiring differential protection strategies, simplifying the synthesis of asymmetric bivalent ligands .

Kinase Inhibitor Scaffold Construction via Sequential Amide Bond Formation

Incorporate the benzoylpiperazine core into kinase inhibitor designs where the benzoyl group mimics ATP-competitive hinge-binding elements and the chloroacetyl group serves as a diversification point for introducing tail groups via nucleophilic substitution . This strategy aligns with established SAR approaches for piperazine-containing kinase inhibitors .

Large-Scale Procurement for Multi-Step Medicinal Chemistry Campaigns Requiring Ambient Storage

Specify 1-Benzoyl-4-(chloroacetyl)piperazine for medicinal chemistry programs where multi-gram quantities are required and cold-chain logistics are constrained. The ambient storage compatibility (cool, dry place) reduces procurement complexity and ongoing storage costs compared to analogs requiring -20°C freezing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzoyl-4-(chloroacetyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.